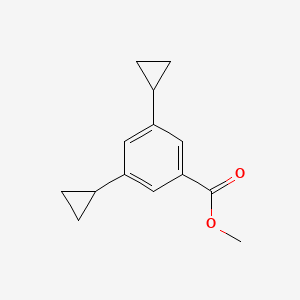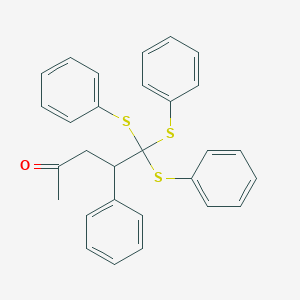
4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one is an organic compound with the molecular formula C29H26OS3 This compound is characterized by the presence of a phenyl group attached to the fourth carbon of a pentan-2-one backbone, with three phenylsulfanyl groups attached to the fifth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one typically involves the reaction of 4-phenylpentan-2-one with phenylsulfanyl reagents under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the 4-phenylpentan-2-one, followed by the addition of phenylsulfanyl chloride. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to consistent product quality and higher efficiency.
化学反应分析
Types of Reactions
4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pentan-2-one backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 4-phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-ol.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Research includes its use in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into specific binding sites, affecting the function of the target molecules and influencing cellular pathways.
相似化合物的比较
Similar Compounds
4-Phenyl-5,5,5-tris(methylsulfanyl)pentan-2-one: Similar structure but with methylsulfanyl groups instead of phenylsulfanyl groups.
4-Phenyl-5,5,5-tris(ethylsulfanyl)pentan-2-one: Similar structure but with ethylsulfanyl groups instead of phenylsulfanyl groups.
4-Phenyl-5,5,5-tris(butylsulfanyl)pentan-2-one: Similar structure but with butylsulfanyl groups instead of phenylsulfanyl groups.
Uniqueness
4-Phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one is unique due to the presence of three phenylsulfanyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry. The phenyl groups also contribute to its potential biological activity, differentiating it from similar compounds with alkylsulfanyl groups.
属性
CAS 编号 |
56003-68-0 |
|---|---|
分子式 |
C29H26OS3 |
分子量 |
486.7 g/mol |
IUPAC 名称 |
4-phenyl-5,5,5-tris(phenylsulfanyl)pentan-2-one |
InChI |
InChI=1S/C29H26OS3/c1-23(30)22-28(24-14-6-2-7-15-24)29(31-25-16-8-3-9-17-25,32-26-18-10-4-11-19-26)33-27-20-12-5-13-21-27/h2-21,28H,22H2,1H3 |
InChI 键 |
KQHUEKLRQQYRMB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(C1=CC=CC=C1)C(SC2=CC=CC=C2)(SC3=CC=CC=C3)SC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


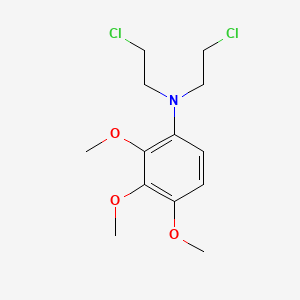


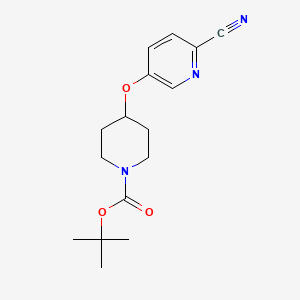

![Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13990629.png)

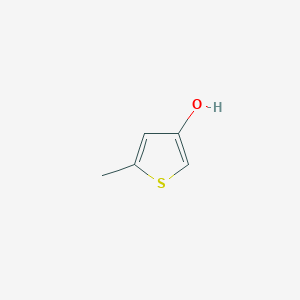
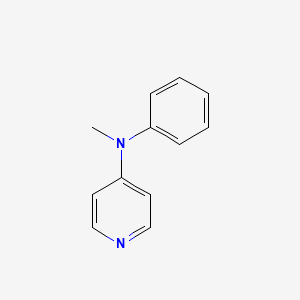
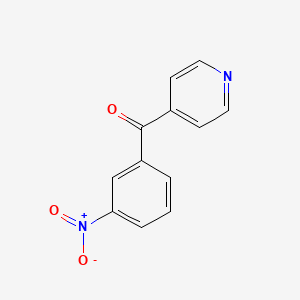
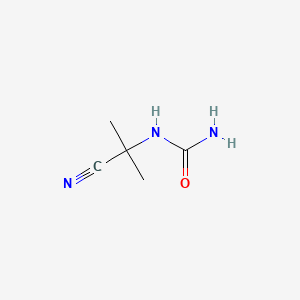
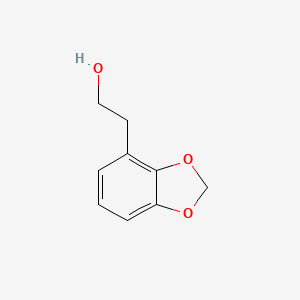
![3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13990661.png)
